3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one
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Overview
Description
3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is an organic compound with a complex structure that includes a cyclohexenone ring, a phenylsulfonyl group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-2-cyclohexen-1-one with phenylsulfonyl chloride in the presence of a base, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the cyclohexenone ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonylated cyclohexenones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand the interactions of sulfonylated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various binding interactions, while the chlorine atom and cyclohexenone ring can undergo chemical transformations that modulate the compound’s activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: Lacks the phenylsulfonyl group, making it less reactive in certain contexts.
5,5-Dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one:
Uniqueness
3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is unique due to the presence of both the phenylsulfonyl group and the chlorine atom, which confer distinct reactivity and potential for diverse applications. This combination of functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-3-chloro-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3S/c1-15(2)8-13(16)12(14(17)9-15)10-20(18,19)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGIHIDDRKFLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)CS(=O)(=O)C2=CC=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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